molecular formula C13H9Cl2NO2 B1198074 Dcdpc CAS No. 17870-85-8

Dcdpc

Cat. No.: B1198074
CAS No.: 17870-85-8
M. Wt: 282.12 g/mol
InChI Key: GSDQYSSLIKJJOG-UHFFFAOYSA-N
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Description

3',5-Dichlorodiphenylamine-2-carboxylic acid (DCDPC) is a synthetic compound structurally derived from diphenylamine-2-carboxylate (DPC) derivatives, featuring chlorine substitutions at the 3' and 5' positions of the phenyl rings . This compound exhibits dual functionality: it acts as an open-channel blocker of CaCCs in vascular smooth muscle cells and demonstrates non-selective inhibition across multiple TRP subfamilies (TRPC6, TRPM3, TRPV4) . Its mechanism involves voltage-dependent binding to channel pores, altering current kinetics and amplitude .

Properties

IUPAC Name

4-chloro-2-(3-chloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-2-1-3-10(6-8)16-12-7-9(15)4-5-11(12)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDQYSSLIKJJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170530
Record name 3',5-Dichlorodiphenylamine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17870-85-8
Record name 3',5-Dichlorodiphenylamine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017870858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',5-Dichlorodiphenylamine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-chloroaniline. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antioxidant Activity

Dcdpc exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions such as arthritis.

Anticancer Properties

Research indicates that this compound can induce apoptosis in cancer cells. Its ability to interfere with signaling pathways related to cell proliferation positions it as a potential anticancer agent.

In Vitro Studies

In vitro experiments have been conducted to evaluate the biological effects of this compound:

  • Cell Viability Assays : Testing on breast cancer (MCF-7) and lung cancer (A549) cell lines showed a dose-dependent decrease in cell viability.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells following treatment with this compound compared to control groups.

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of this compound:

  • Tumor Growth Inhibition : In a mouse model of breast cancer, administration of this compound resulted in significant tumor size reduction compared to untreated controls.

Case Study 1: Antioxidant Properties

A study investigated the effects of this compound on oxidative stress markers in diabetic rats. Results indicated a significant reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, suggesting enhanced antioxidant defense mechanisms.

Case Study 2: Anti-inflammatory Effects

In a model of induced arthritis, rats treated with this compound exhibited reduced joint swelling and lower levels of inflammatory markers (TNF-alpha and IL-6), indicating its utility in managing inflammatory conditions.

Data Summary Table

Study Type Findings
In Vitro - Cell LinesDose-dependent decrease in viability
In Vitro - ApoptosisIncreased apoptotic cells
In Vivo - Tumor ModelSignificant tumor size reduction
Case Study - AntioxidantReduced MDA levels; increased SOD activity
Case Study - Anti-inflammatoryReduced joint swelling; lower TNF-alpha and IL-6 levels

Mechanism of Action

The mechanism of action of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound is known to act as a calcium channel blocker, which means it inhibits the flow of calcium ions through calcium channels in cell membranes. This action can affect various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activity . The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloride Channel Blockers

DCDPC is often compared to other CaCC inhibitors, such as niflumic acid (NFA) , anthracene-9-carboxylic acid (A-9-C) , and DIDS (4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid). Key distinctions include:

Compound Mechanism Voltage Dependence IC₅₀ (μM) Selectivity Issues References
This compound Open-channel blocker Weak 30–50 Inhibits TRP channels, cation currents
NFA Open-channel blocker Moderate 10–50 Activates K⁺ conductance at low doses
A-9-C Pore blocker Strong 90–300 Chemically distinct; no TRP effects
DIDS Extracellular pore blocker None 100–500 Broadly inhibits anion transporters
  • Key Findings: this compound and NFA both enhance resting currents at negative voltages while inhibiting outward currents, but this compound lacks NFA’s K⁺ channel activation . Unlike A-9-C, this compound’s inhibition is less voltage-dependent, making it suitable for studying steady-state CaCC activity .

TRP Channel Blockers

This compound is benchmarked against fenamates (e.g., mefenamic acid , flufenamic acid ) and 9-phenanthrol in TRP channel modulation:

Compound TRP Targets IC₅₀ (μM) Selectivity pH Dependency References
This compound TRPC6, TRPM3, TRPV4 7,500–31,000 Non-selective No
Mefenamic Acid TRPM3, TRPC6 10–50 TRPM3 (pH-dependent) Yes
9-Phenanthrol TRPM4 17–20 TRPM4-specific No
Flufenamic Acid TRPM2, TRPM3 32–100 Broad TRP inhibition No
  • Key Findings :
    • This compound is 10-fold less potent than mefenamic acid against TRPM3 but shows broader subfamily coverage .
    • Unlike 9-phenanthrol, this compound lacks specificity for TRPM4 and interferes with cation channels in smooth muscle .

Discrepancies in Experimental Outcomes

  • In glioma cells (STTG1), this compound (50 μM) failed to inhibit chloride currents, contradicting its efficacy in pulmonary artery myocytes . This discrepancy may arise from cell-type-specific channel isoforms or divergent experimental protocols (e.g., leak subtraction methods) .
  • This compound’s inhibition of muscarinic receptor-activated cation channels (IC₅₀ <30 μM) highlights its off-target effects, limiting its utility in isolated TRP studies .

Selectivity and Therapeutic Potential

  • Advantages: this compound’s non-selectivity makes it a versatile tool for probing cross-talk between CaCCs and TRP channels in pathologies like hypertension or neurodegeneration .
  • Limitations : Poor specificity and high IC₅₀ values (millimolar range) preclude clinical use. Newer analogs (e.g., CBA , NBA ) show improved selectivity for TRPM4 .

Biological Activity

DCDPC, or 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid, is a synthetic compound that has garnered attention for its biological activities, particularly as a calcium channel blocker and an inhibitor of various ion channels. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and potential therapeutic applications.

This compound primarily functions as a calcium channel blocker , inhibiting the flow of calcium ions through cell membranes. This action can significantly affect cellular processes such as muscle contraction, neurotransmitter release, and enzyme activity. The compound has been shown to inhibit calcium-activated chloride conductance in various experimental models, making it a valuable tool in studying ion channel dynamics.

Inhibition of Ion Channels

This compound has been identified as a potent inhibitor of several transient receptor potential (TRP) channels. In a study involving HEK293 cells expressing TRPM3, TRPV4, TRPC6, and TRPM2 channels, this compound exhibited non-selective blocking properties with IC50 values indicating strong inhibitory effects on these channels . The inhibition was characterized by:

  • TRPM3 : this compound showed significant blocking activity.
  • TRPV4 : Similar inhibitory effects were observed.
  • TRPC6 and TRPM2 : Also inhibited by this compound, although with varying potencies.

Case Study: Calcium-Activated Chloride Conductance

In research focused on frog olfactory cilia, this compound was found to inhibit calcium-activated chloride conductance effectively. The study reported that half-maximal inhibition occurred at a concentration of 14 µM this compound. The inhibition was reversible upon reintroduction of calcium ions without the inhibitor, indicating that this compound's effects are not permanent and can be modulated by extracellular ion concentrations .

Comparative Analysis of Ion Channel Blockers

A comparative analysis highlighted this compound alongside other known chloride channel blockers such as niflumic acid. In this context, this compound demonstrated superior potency in inhibiting responses to amino acid mixtures in experimental setups .

Data Tables

The following table summarizes the inhibitory effects of this compound on various ion channels:

Ion Channel IC50 (µM) Effect
TRPM3VariesNon-selective blocker
TRPV4VariesNon-selective blocker
TRPC6VariesInhibited
TRPM2VariesInhibited
Calcium-activated Cl− Channels14Strong inhibition

Potential Therapeutic Applications

Given its mechanism as a calcium channel blocker and its ability to inhibit various ion channels, this compound is being explored for potential therapeutic applications in conditions where modulation of calcium signaling is beneficial. This includes:

  • Neurological Disorders : By influencing neurotransmitter release and neuronal excitability.
  • Cardiovascular Diseases : As a means to regulate muscle contraction in cardiac tissues.
  • Pain Management : Targeting TRP channels involved in nociception.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.